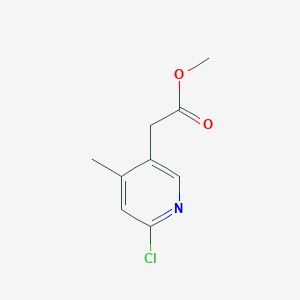![molecular formula C8H7Cl2N3O2 B12967695 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride typically involves the nitration of 2-(Chloromethyl)-1H-benzo[d]imidazole followed by the formation of the hydrochloride salt. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 7-position of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines are commonly used under mild to moderate conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzimidazole derivatives with various functional groups.
Reduction: 2-(Chloromethyl)-7-amino-1H-benzo[d]imidazole hydrochloride.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloromethyl group can also participate in alkylation reactions with nucleophilic sites in biomolecules, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride
- 7-Nitro-1H-benzo[d]imidazole
- 2-(Bromomethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride
Uniqueness
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity and biological properties.
Eigenschaften
Molekularformel |
C8H7Cl2N3O2 |
|---|---|
Molekulargewicht |
248.06 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-nitro-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C8H6ClN3O2.ClH/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7;/h1-3H,4H2,(H,10,11);1H |
InChI-Schlüssel |
WNYJRWWMSNIQLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


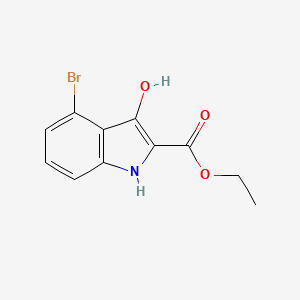
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
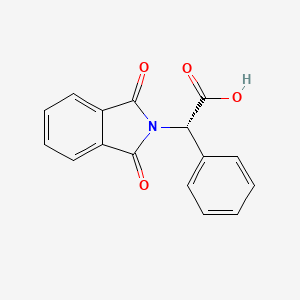

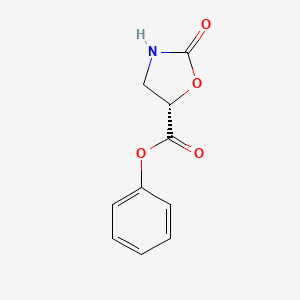
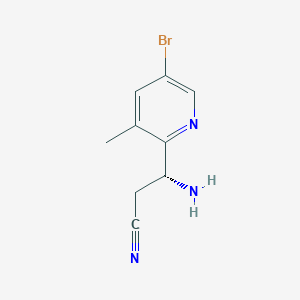
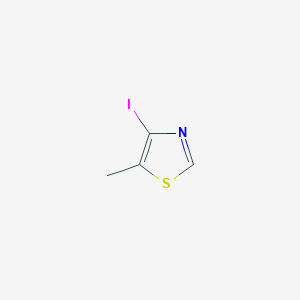



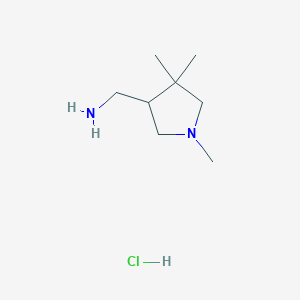
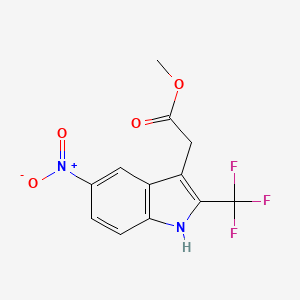
![2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)
